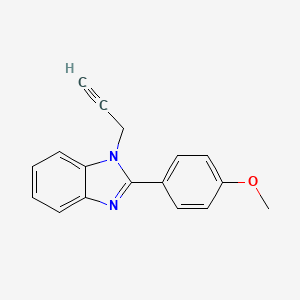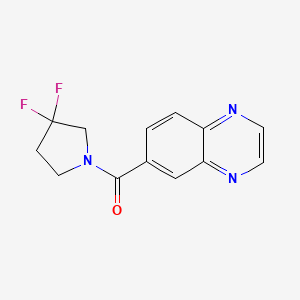![molecular formula C22H30N6O2 B2955879 1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione CAS No. 851941-66-7](/img/structure/B2955879.png)
1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include information about the compound’s class or family, its role or use, and any notable properties.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis, as well as the yield and purity of the product.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atoms, bonds, and functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry may be used to determine the structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It may include the reactants and products, the mechanism of the reaction, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Receptor Affinity and Pharmacological Evaluation
Psychotropic Potential : This compound, as part of a series of purine derivatives, has been evaluated for its affinity and selectivity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) due to its structural modification, which involves arylpiperazine derivatives. These compounds have shown potential psychotropic activities, including anxiolytic and antidepressant properties, indicating their relevance in neuropsychiatric disorder research (Chłoń-Rzepa et al., 2013).
Analgesic Activity : Additionally, derivatives of this compound have been investigated for their analgesic and anti-inflammatory properties. Some derivatives have shown significant analgesic activity in in vivo models, suggesting their utility in developing new pain management therapies (Zygmunt et al., 2015).
Molecular Studies and Structure-Activity Relationships
Molecular Docking and SAR : Structure-activity relationship (SAR) studies, along with molecular docking, have been conducted on this compound and its derivatives to understand their interaction with serotonin receptors better. These studies have helped identify key structural features that contribute to their receptor affinity and selectivity, aiding in the design of compounds with improved pharmacological profiles (Zagórska et al., 2015).
Antidepressant and Anxiolytic Properties : Through in vivo models, certain derivatives have been identified with potent antidepressant and anxiolytic activities. These findings highlight the compound's potential as a basis for developing new therapeutic agents for treating mood disorders (Partyka et al., 2015).
Safety And Hazards
This involves examining the compound’s safety and potential hazards. It may include its toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.
将来の方向性
This involves discussing potential future research or applications of the compound. It may include possible improvements to its synthesis, new reactions it could undergo, or new uses for it in fields like medicine or materials science.
Please note that this is a general guide and the specific details would depend on the particular compound being analyzed. For “1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione”, more specific information would likely be found in scientific literature or databases. If you have access to such resources, they may be able to provide more detailed information.
特性
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-16(2)14-28-18(23-20-19(28)21(29)25(4)22(30)24(20)3)15-26-10-12-27(13-11-26)17-8-6-5-7-9-17/h5-9,16H,10-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVDMQQQEXTUEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

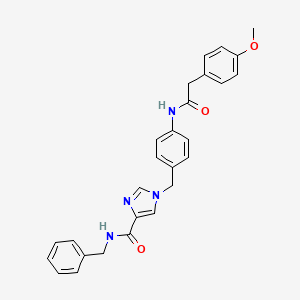
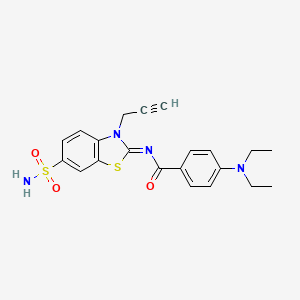
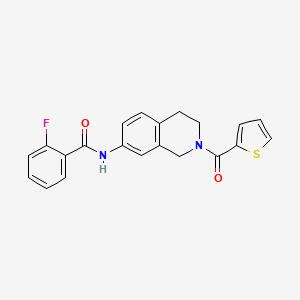
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2955799.png)
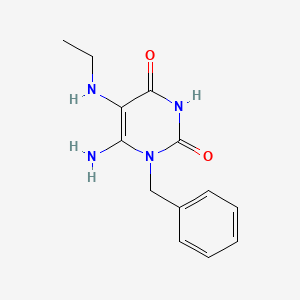
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2955802.png)
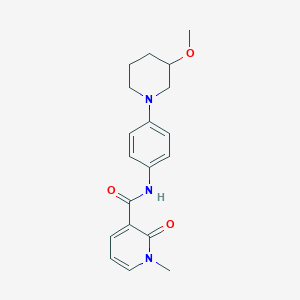
![1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2955808.png)
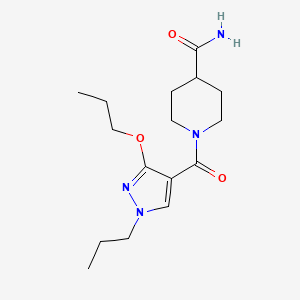
![[3-(4-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2955811.png)
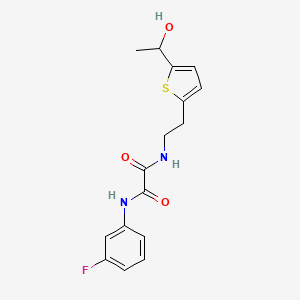
![[3-(3-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2955815.png)
